molecular formula C16H11F3N2O3S B12903915 Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- CAS No. 646039-66-9

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]-

Cat. No.: B12903915
CAS No.: 646039-66-9
M. Wt: 368.3 g/mol
InChI Key: HIWVBWLFJVJTAJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is a complex organic compound that features a benzenesulfonamide core with an oxazole ring and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with 2-oxazoline in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium methoxide). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to various substituted benzenesulfonamides .

Scientific Research Applications

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonamide, 4-(2-oxazolyl)-N-[4-(trifluoromethyl)phenyl]- is unique due to the presence of both the oxazole ring and the trifluoromethyl group. These structural features confer distinct chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications .

Properties

646039-66-9

Molecular Formula

C16H11F3N2O3S

Molecular Weight

368.3 g/mol

IUPAC Name

4-(1,3-oxazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C16H11F3N2O3S/c17-16(18,19)12-3-5-13(6-4-12)21-25(22,23)14-7-1-11(2-8-14)15-20-9-10-24-15/h1-10,21H

InChI Key

HIWVBWLFJVJTAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CO2)S(=O)(=O)NC3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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